molecular formula C11H11N7O4 B1241514 2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide

2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide

Cat. No. B1241514
M. Wt: 305.25 g/mol
InChI Key: XGSLUVVSOPYNSC-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-[1-(5-nitro-2-tetrazolyl)propan-2-ylideneamino]benzamide is a member of salicylamides.

Scientific Research Applications

Antimicrobial Applications

The compound's derivatives, particularly when incorporated into complexes with metals like silver(I) and bismuth(III), have demonstrated significant antimicrobial effects. Notably, silver(I) complexes have shown antifungal activity against strains of Candida, while the bio reduction of the nitro group in anaerobic conditions is suspected to play a crucial role in their mode of action against anaerobic bacterial strains. These findings suggest a potential for the compound in developing antimicrobial agents, especially targeting fungal infections and bacteria thriving in anaerobic environments (Oliveira et al., 2019).

Bioactivity of Derivatives

Benzohydrazide derivatives of the compound have been synthesized and shown notable bioactivity. Specifically, certain derivatives exhibited high insecticidal activity against common pests like the house fly and rice weevil, as well as significant anti-nematode activity, evidenced by a marked reduction in gall formation on cucumber roots. This suggests potential applications in agricultural pest control (Konovalova et al., 2020).

Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing various heterocyclic compounds with potential biological activities. These include derivatives like 1,3,4-oxadiazoles, thiazolidinone, and 1,3,4-thiadiazoles. The broad range of derivatives obtainable from the compound points to its versatility as a precursor in synthesizing bioactive molecules, potentially useful in drug discovery and medicinal chemistry (Sarshira et al., 2016).

Crystallography and Antimicrobial Activities

Crystallographic studies of the compound and its derivatives provide insights into their molecular structures, which are stabilized by hydrogen bonds and weak π···π stacking interactions. These studies also revealed that certain electron-withdrawing groups in the compound's structure could enhance its antimicrobial properties, with some derivatives showing effective activity against bacterial strains like Escherichia coli (Han, 2013).

Catalytic Applications

The compound and its derivatives have been employed as ligands to synthesize multi-nuclear complexes with metals like Ni(II), showing promising catalytic activity in reactions like solvent-free nitroaldol condensation. This indicates potential applications in catalysis, particularly in developing more environmentally friendly and efficient catalytic processes (Sutradhar et al., 2019).

properties

Product Name

2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide

Molecular Formula

C11H11N7O4

Molecular Weight

305.25 g/mol

IUPAC Name

2-hydroxy-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide

InChI

InChI=1S/C11H11N7O4/c1-7(6-17-15-11(14-16-17)18(21)22)12-13-10(20)8-4-2-3-5-9(8)19/h2-5,19H,6H2,1H3,(H,13,20)/b12-7+

InChI Key

XGSLUVVSOPYNSC-KPKJPENVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/CN2N=C(N=N2)[N+](=O)[O-]

SMILES

CC(=NNC(=O)C1=CC=CC=C1O)CN2N=C(N=N2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)CN2N=C(N=N2)[N+](=O)[O-]

solubility

27.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide
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2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide
Reactant of Route 3
2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide
Reactant of Route 4
Reactant of Route 4
2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide
Reactant of Route 5
2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide

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